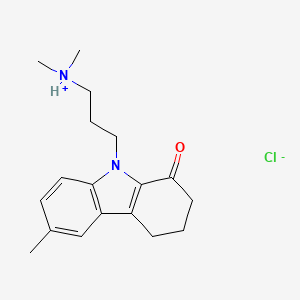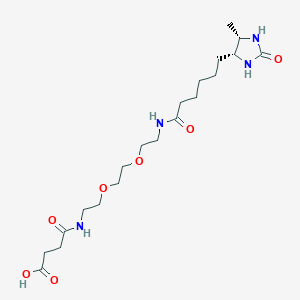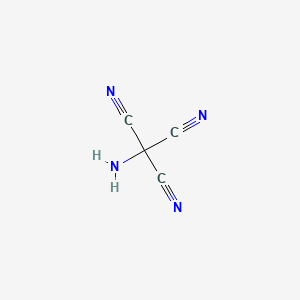
Aminomethanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Aminomethanetricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves adding malononitrile to a cooled solution of potassium hydroxide in anhydrous ethanol . This method is considered convenient and provides access to the compound in good yields.
Chemical Reactions Analysis
Aminomethanetricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation Reactions: It can react with electrophilic compounds to form a wide range of dyes.
Substitution Reactions: The methylene group in this compound can be easily condensed with various electrophilic compounds.
Common reagents used in these reactions include bases like sodium hydride and potassium hydroxide, as well as acids . The major products formed from these reactions are heterocyclic compounds, dyes, and other complex organic molecules .
Scientific Research Applications
Aminomethanetricarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aminomethanetricarbonitrile involves its high reactivity due to the presence of three cyano groups and an amino group. These functional groups make it a versatile reagent in organic synthesis, allowing it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Aminomethanetricarbonitrile can be compared with other similar compounds such as malononitrile and its derivatives. While malononitrile itself is a simple dinitrile compound, this compound is a more complex molecule with additional functional groups that enhance its reactivity and versatility in organic synthesis . This uniqueness makes it a valuable reagent in the preparation of diverse heterocyclic systems and dyes .
Properties
CAS No. |
36307-61-6 |
|---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
aminomethanetricarbonitrile |
InChI |
InChI=1S/C4H2N4/c5-1-4(8,2-6)3-7/h8H2 |
InChI Key |
QFWLDOKFOKXQTO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



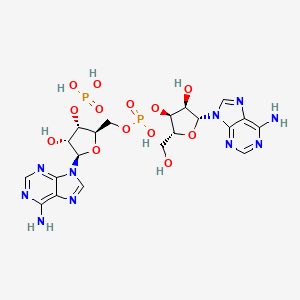
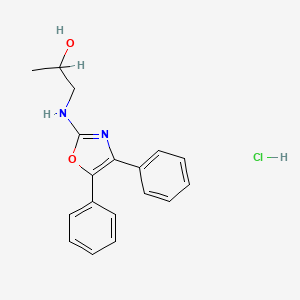

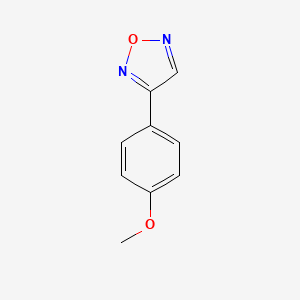
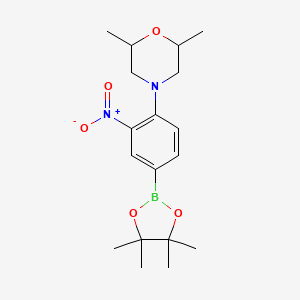
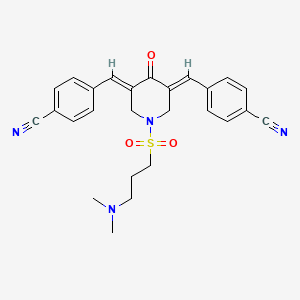



![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
